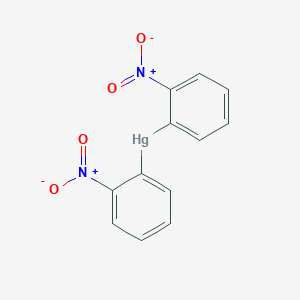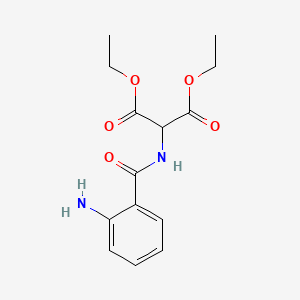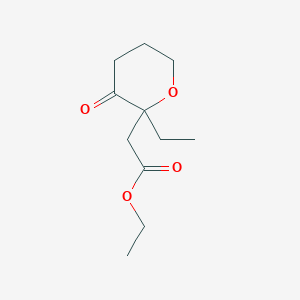
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an oxan ring and an ethyl acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with an appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2-ethyl-3-oxooxan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a similar structure but lacking the oxan ring.
Methyl Butyrate: Another ester with a fruity odor, commonly used in the flavor and fragrance industry.
The uniqueness of this compound lies in its oxan ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in scientific research, industrial production, and potential medical applications. Understanding its preparation, reactions, and mechanism of action provides insights into its diverse uses and potential for future developments.
Eigenschaften
CAS-Nummer |
111962-13-1 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 2-(2-ethyl-3-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C11H18O4/c1-3-11(8-10(13)14-4-2)9(12)6-5-7-15-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
GFUFUOCPKAOBGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)CCCO1)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


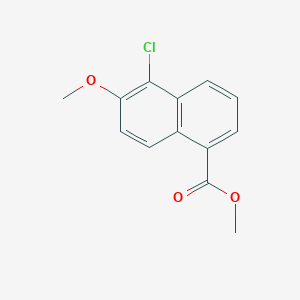
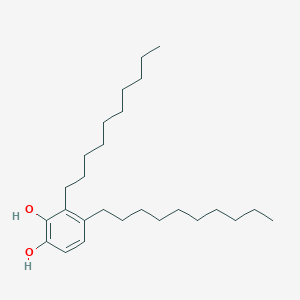

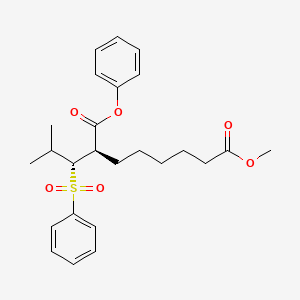
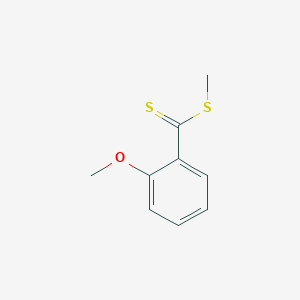
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
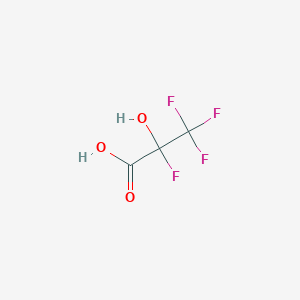
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
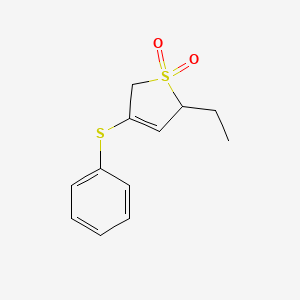

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
